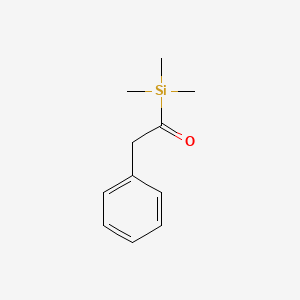![molecular formula C11H8Cl3F3O B14624368 2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane CAS No. 58993-26-3](/img/structure/B14624368.png)
2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of a trichloroethyl group and a trifluoromethyl-substituted phenyl group attached to the oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane typically involves the reaction of a suitable precursor with an epoxidizing agent. One common method is the reaction of 2-(2,2,2-trichloroethyl)-2-[3-(trifluoromethyl)phenyl]ethene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or osmium tetroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxirane ring can react with nucleophilic sites in biological molecules, leading to modifications that affect their function. The trichloroethyl and trifluoromethyl groups may enhance the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,2,2-Trichloroethyl)-2-phenyl oxirane
- 2-(2,2,2-Trichloroethyl)-2-[4-(trifluoromethyl)phenyl]oxirane
- 2-(2,2,2-Trichloroethyl)-2-[3-(difluoromethyl)phenyl]oxirane
Uniqueness
2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane is unique due to the presence of both trichloroethyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Propriétés
Numéro CAS |
58993-26-3 |
|---|---|
Formule moléculaire |
C11H8Cl3F3O |
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
2-(2,2,2-trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane |
InChI |
InChI=1S/C11H8Cl3F3O/c12-10(13,14)5-9(6-18-9)7-2-1-3-8(4-7)11(15,16)17/h1-4H,5-6H2 |
Clé InChI |
MFRAFWAAWZIMTR-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)(CC(Cl)(Cl)Cl)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14624289.png)
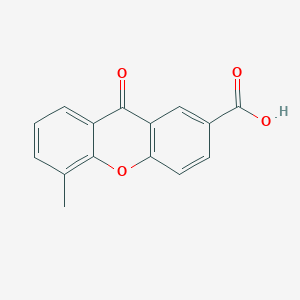
![(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane](/img/structure/B14624311.png)
![Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-](/img/structure/B14624334.png)
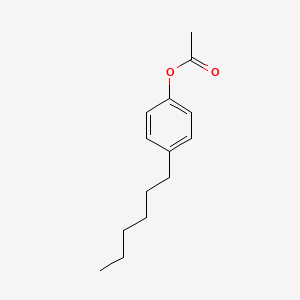
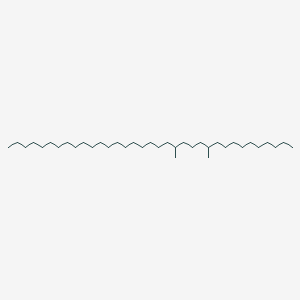
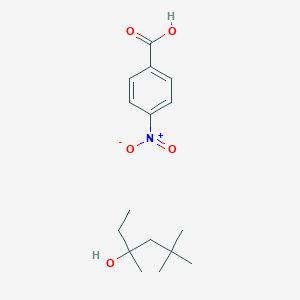
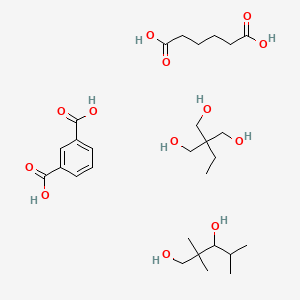
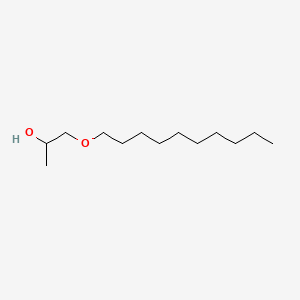
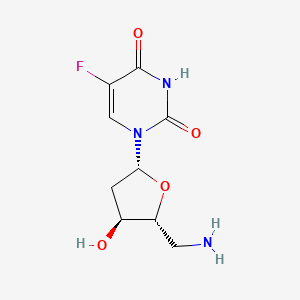
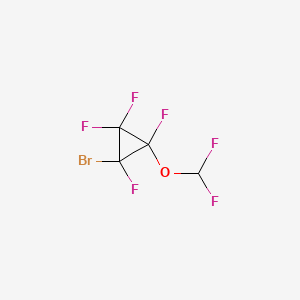
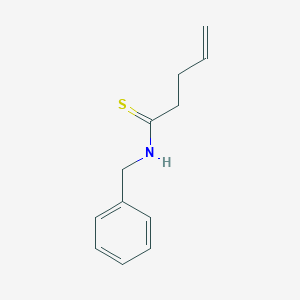
![1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol](/img/structure/B14624377.png)
